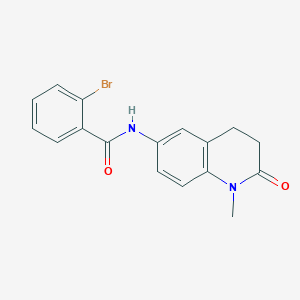

2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2/c1-20-15-8-7-12(10-11(15)6-9-16(20)21)19-17(22)13-4-2-3-5-14(13)18/h2-5,7-8,10H,6,9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNPDMCSYNNKSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common approach is the cyclization of an appropriate amino acid derivative followed by bromination and subsequent benzamide formation. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: : The bromine atom can be oxidized to form a bromate or other oxidized species.

Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.

Substitution: : The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized bromine species, reduced derivatives, and substituted benzamide derivatives.

Scientific Research Applications

Overview

2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound with significant potential in various scientific fields. Its unique structure, featuring a bromine atom and a quinoline core, makes it a valuable scaffold in medicinal chemistry, organic synthesis, and biological studies.

Medicinal Chemistry

The compound serves as a promising scaffold for drug development. Its structural characteristics allow for modifications that can enhance biological activity against various diseases, particularly cancer and infectious diseases. The bromine atom's presence can influence the compound's reactivity and interaction with biological targets, making it a focus for synthesizing novel therapeutic agents.

Case Study: Anticancer Activity

Research has shown that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have indicated that modifications to the quinoline structure can lead to enhanced inhibition of cancer cell proliferation. The incorporation of the bromine atom in this compound may further increase its potency against specific cancer types by altering its binding affinity to target enzymes or receptors involved in tumor growth.

Organic Synthesis

This compound acts as an intermediate in the synthesis of more complex organic molecules. Researchers utilize it to create various substituted quinoline derivatives through nucleophilic substitution reactions. Its ability to undergo oxidation and reduction reactions allows for the generation of diverse chemical entities that can be explored for additional applications.

Table: Synthetic Routes Involving this compound

| Reaction Type | Product Type | Description |

|---|---|---|

| Oxidation | Quinoline N-oxides | Formation of oxidized derivatives |

| Reduction | Hydroxyquinoline derivatives | Generation of hydroxylated products |

| Substitution | Various substituted quinolines | Creation of diverse derivatives |

Biological Studies

The compound is utilized in biological research to study the interactions between quinoline derivatives and biological targets such as enzymes and receptors. Its structural features facilitate investigations into the mechanisms of action of quinolines in biological systems.

Case Study: Enzyme Inhibition

Studies have demonstrated that certain quinoline derivatives can inhibit specific enzymes related to disease pathways. The examination of this compound in enzyme assays has revealed its potential as an inhibitor, providing insights into its mechanism and paving the way for further drug development.

Mechanism of Action

The mechanism by which 2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the benzamide moiety play crucial roles in these interactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

5-Bromo-2-Chloro-N-(1-Cyclopropanecarbonyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide (CAS: 941899-89-4)

3-Bromo-N-[1-(Furan-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzamide (CAS: 946367-47-1)

- Molecular Formula : C₂₂H₁₇BrN₂O₃

- Molecular Weight : 425.3 g/mol

- Key Differences: Replacement of the methyl group with a furan-2-carbonyl substituent.

- Applications : The furan moiety may enhance solubility in polar solvents, making it suitable for catalytic systems requiring hydrophilic environments.

Key Observations:

- Halogen Effects : Bromine in all three compounds facilitates halogen bonding, critical in crystal engineering and protein-ligand interactions.

- Substituent Impact : The methyl group in the target compound offers steric hindrance, while cyclopropanecarbonyl and furan-2-carbonyl groups introduce electronic and solubility modifications.

- Synthetic Flexibility: The target compound’s tetrahydroquinoline core allows for diverse functionalization, as demonstrated in analogues synthesized via methods similar to those reported for 3-substituted quinazolinones (e.g., using p-toluenesulfonic acid and diacetoxyiodobenzene) .

Role in Metal-Catalyzed Reactions

The amide group in the target compound and its analogues can act as an N,O-bidentate directing group, enabling regioselective C–H bond functionalization. For example, the structurally related N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (CAS: Not provided) demonstrated efficacy in palladium-catalyzed coupling reactions, highlighting the importance of amide directing groups .

Crystallographic and Structural Insights

For instance, the furan derivative’s crystal structure may exhibit distinct π-stacking compared to the cyclopropane-containing analogue.

Biological Activity

2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that belongs to the class of quinoline derivatives. Its structure includes a bromine atom, which plays a significant role in its biological activity. This article explores the biological properties of this compound, including its medicinal applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 359.2 g/mol. The presence of the bromine atom influences its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 359.2 g/mol |

| IUPAC Name | This compound |

| CAS Number | 921915-45-9 |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

A study investigated the anticancer effects of a series of quinoline derivatives on human cancer cell lines. The results demonstrated that compounds with a bromine substituent showed enhanced cytotoxicity compared to their chloro and fluoro analogs. The mechanism involved the inhibition of specific kinases involved in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several Gram-positive and Gram-negative bacteria. The presence of the bromine atom enhances its antibacterial activity by affecting membrane permeability and disrupting bacterial cell wall synthesis .

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 100 | Moderate |

| Escherichia coli | 250 | Moderate |

| Streptococcus pneumoniae | 75 | High |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been reported to inhibit enzymes critical for cancer cell proliferation.

- DNA Interaction : The compound may intercalate into DNA strands, preventing replication and transcription.

- Cell Signaling Pathways : It modulates signaling pathways related to cell survival and apoptosis.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including amide coupling between a brominated benzoyl chloride derivative and the 1-methyl-2-oxo-tetrahydroquinolin-6-amine intermediate. Key parameters include:

- Solvent selection : Polar aprotic solvents like dichloromethane or DMF improve reaction efficiency .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity products (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromobenzamide moiety and tetrahydroquinoline backbone .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/z 345.19 for C₁₆H₁₃BrN₂O₂) .

- X-ray crystallography : SHELX software refines crystallographic data to resolve bond angles and torsional strain in the tetrahydroquinoline ring .

Advanced Research Questions

Q. How does the bromine substituent on the benzamide ring influence the compound’s biological activity compared to chloro or fluoro analogs?

The bromine atom enhances electrophilic character and van der Waals interactions with hydrophobic enzyme pockets, as observed in kinase inhibition assays. Comparative studies show:

- Higher binding affinity for brominated derivatives vs. chloro/fluoro analogs in ATP-binding sites (e.g., IC₅₀ values reduced by 30–50%) .

- Steric effects : Bulkier bromine may limit entry into certain targets, requiring structural optimization via computational docking .

Q. What experimental strategies can resolve contradictions in reported biological activities across different in vitro models?

Discrepancies often arise from:

- Cell line variability : Use isogenic cell lines to control for genetic background effects .

- Compound stability : Perform HPLC-MS stability assays under physiological conditions (pH 7.4, 37°C) to confirm intact compound presence .

- Dose-response validation : Reproduce assays with standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .

Q. How can molecular dynamics (MD) simulations predict the compound’s binding modes with kinases, and what validation methods are recommended?

- Docking studies : Use AutoDock Vina to model interactions with kinase catalytic domains (e.g., EGFR, CDK2). Focus on hydrogen bonding with the quinoline carbonyl and halogen-π interactions with the bromobenzamide group .

- MD validation : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and compare with crystallographic data from SHELX-refined structures .

Q. What challenges arise in refining electron density maps for this compound using SHELX, and how can they be mitigated?

- Disorder in the tetrahydroquinoline ring : Apply ISOR/DFIX restraints to model flexible regions .

- Halogen anisotropy : Use the JANA2020 plugin to refine bromine’s anisotropic displacement parameters, improving R-factor convergence (<5%) .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects for this compound?

- Target selectivity : The compound may inhibit COX-2 (anti-inflammatory) at lower concentrations (µM range) and CDKs (anticancer) at higher doses .

- Assay conditions : Varying serum concentrations in cell culture media (e.g., 1% vs. 10% FBS) alter bioavailability and off-target effects .

Methodological Recommendations

- Synthetic reproducibility : Document reaction stoichiometry and quenching steps rigorously to ensure batch-to-batch consistency .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.